Cyclonona-2,5,8-triyne-1,4,7-trione
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Overview
Description
Cyclonona-2,5,8-triyne-1,4,7-trione is an organic compound with the molecular formula C₉O₃ It is characterized by a unique structure featuring three triple bonds and three carbonyl groups arranged in a nine-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclonona-2,5,8-triyne-1,4,7-trione typically involves the cyclization of linear precursors containing triple bonds and carbonyl groups. One common method is the cyclization of 1,4,7-nonatriyne-3,6,9-trione under specific reaction conditions, such as the presence of a strong base or a transition metal catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be adapted for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclonona-2,5,8-triyne-1,4,7-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The triple bonds and carbonyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Cyclonona-2,5,8-triyne-1,4,7-trione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: this compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism by which cyclonona-2,5,8-triyne-1,4,7-trione exerts its effects involves interactions with molecular targets and pathways. The triple bonds and carbonyl groups can interact with various enzymes and receptors, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cycloocta-1,4,7-triyne-3,6-dione: Similar structure but with an eight-membered ring.
Cyclodeca-2,5,8-triyne-1,4,7-trione: Similar structure but with a ten-membered ring.
Cyclonona-1,4,7-triyne-2,5,8-trione: Isomeric form with different positions of triple bonds and carbonyl groups.
Uniqueness
Cyclonona-2,5,8-triyne-1,4,7-trione is unique due to its nine-membered ring structure, which imparts specific chemical and physical properties. Its combination of triple bonds and carbonyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
918959-13-4 |
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Molecular Formula |
C9O3 |
Molecular Weight |
156.09 g/mol |
IUPAC Name |
cyclonona-2,5,8-triyne-1,4,7-trione |
InChI |
InChI=1S/C9O3/c10-7-1-2-8(11)5-6-9(12)4-3-7 |
InChI Key |
QQNNOHOOPMDLFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1#CC(=O)C#CC(=O)C#CC1=O |
Origin of Product |
United States |
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